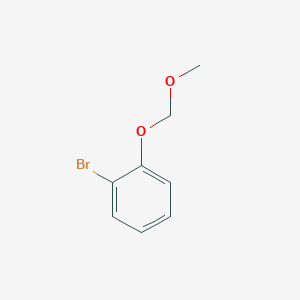

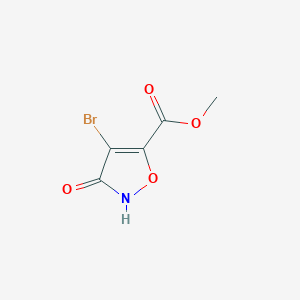

![molecular formula C21H15N3O5S B2590102 5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005270-36-9](/img/structure/B2590102.png)

5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a phenyl group, a thiophenyl group, and a dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, phenyl, and thiophenyl groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could be reduced to an amino group, or the phenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .Scientific Research Applications

Electrochromic Devices

The compound and its derivatives have been studied for their potential use in electrochromic devices. Research shows that polymers derived from similar compounds exhibit suitable characteristics for electrochromic applications, such as a good switching ability and an electronic band gap of 2.18 ev, which indicates potential for use in smart windows and display technologies (Variş et al., 2006).

Electron Transport Layer in Solar Cells

Novel n-type conjugated polyelectrolytes synthesized from related compounds have shown promise as electron transport layers (ETLs) in polymer solar cells. The electron-deficient nature and planar structure of these derivatives contribute to high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).

Anticorrosive Applications

Derivatives of this compound have been investigated for their role in corrosion inhibition. Research indicates that certain pyrrole-2,5-dione derivatives act as effective corrosion inhibitors for carbon steel in acidic environments. This application is crucial in extending the life and maintaining the integrity of metal structures and components (Zarrouk et al., 2015).

Organic Field-Effect Transistors and Photothermal Conversion

Thieno-isoindigo derivatives, closely related to the compound , have been used to develop near-infrared conjugated polymers. These polymers exhibit properties suitable for applications in organic field-effect transistors and photothermal conversion, demonstrating potential in advanced electronic devices and energy conversion technologies (Zhang et al., 2017).

Photoluminescent Polymers

Studies have shown that polymers incorporating derivatives of this compound exhibit strong photoluminescence, making them suitable for use in electronic applications such as light-emitting diodes (LEDs) and optical sensors (Beyerlein & Tieke, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(4-nitrophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c25-20-17-18(16-7-4-12-30-16)23(14-5-2-1-3-6-14)29-19(17)21(26)22(20)13-8-10-15(11-9-13)24(27)28/h1-12,17-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKZQPFXZRNZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

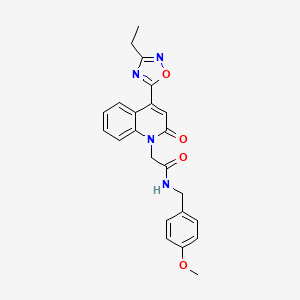

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

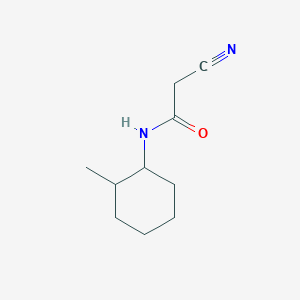

![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

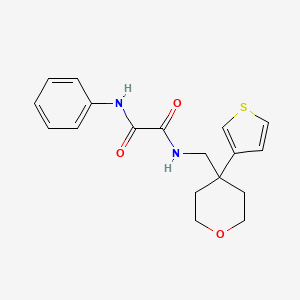

![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)